![molecular formula C23H23ClN4O3 B11253152 N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide](/img/structure/B11253152.png)
N-[6-(4-chlorophenyl)-2-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. The synthetic route typically starts with the preparation of the pyridazine core, followed by the introduction of the chlorophenyl and dimethylphenyl groups. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts, solvents, and temperature control.
Chemical Reactions Analysis
N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studying its effects on various biological systems.
Medicine: Potential therapeutic applications could be explored, including its use as a drug candidate for treating specific diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its application.
Comparison with Similar Compounds
N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE can be compared with other similar compounds, such as:
Pyridazine derivatives: These compounds share the pyridazine core and may exhibit similar biological activities.
Chlorophenyl compounds: Compounds containing the chlorophenyl group may have comparable chemical properties and reactivity.
Dimethylphenyl compounds: These compounds feature the dimethylphenyl group, which can influence their chemical behavior and applications. The uniqueness of N-[6-(4-CHLOROPHENYL)-2-{[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]PROPANAMIDE lies in its specific combination of functional groups and the resulting properties, which may offer distinct advantages in its applications.
Properties
Molecular Formula |
C23H23ClN4O3 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[6-(4-chlorophenyl)-2-[2-(2,4-dimethylanilino)-2-oxoethyl]-3-oxopyridazin-4-yl]propanamide |
InChI |
InChI=1S/C23H23ClN4O3/c1-4-21(29)26-20-12-19(16-6-8-17(24)9-7-16)27-28(23(20)31)13-22(30)25-18-10-5-14(2)11-15(18)3/h5-12H,4,13H2,1-3H3,(H,25,30)(H,26,29) |
InChI Key |
NTXWSACKHAFYKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=NN(C1=O)CC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11253070.png)
![N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide](/img/structure/B11253074.png)
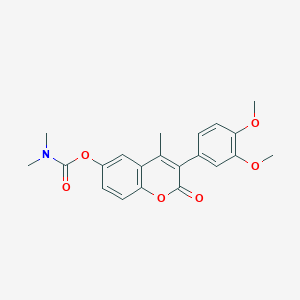

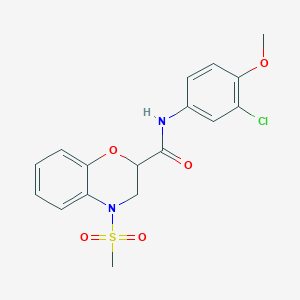
![2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11253096.png)
![3,4-dimethyl-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B11253100.png)
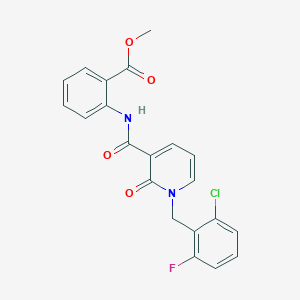
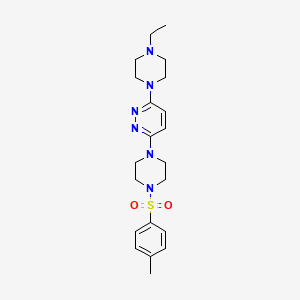
![N-[4-({4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}sulfonyl)phenyl]acetamide](/img/structure/B11253115.png)
![N-cyclopentyl-4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253119.png)
![N-(4-Acetylphenyl)-2-{[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11253127.png)
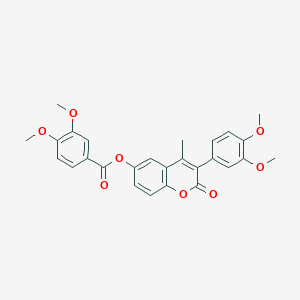
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11253136.png)
